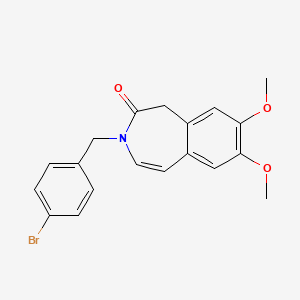

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-bromobenzyl alcohol, a related compound, involves the reaction of nuclear magnetic data . Another related compound, 4-((4-bromobenzyl)selanyl)aniline, was synthesized via reduction of 1,2-diselandiyl)dianiline with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography . For example, the structure of a related compound, 4-((4-bromobenzyl)selanyl)aniline, was determined using single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” would depend on its specific structure. For instance, a related compound, 4-Bromobenzyl bromide, is a solid at room temperature and has a melting point of 118°F .Scientific Research Applications

Anti-Inflammatory Agents

The compound ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate has been synthesized as a cinnamic acid-amino acid hybrid molecule. In silico studies revealed promising drug-likeness properties, and in vitro experiments demonstrated high cyclooxygenase (COX-2) inhibitory activity (IC50 = 6 µM). According to Lipinski’s rule of five, it is orally bioavailable. This suggests that the compound could serve as a lead for designing potent COX inhibitors .

Neuroprotective Properties

Cinnamic acids are known for their neuroprotective effects. Given that this compound is a cinnamic acid derivative, it may have potential in protecting against neuroapoptosis, synaptic dysfunction, and memory impairment. The glycine moiety within the compound further contributes to its neuroprotective properties .

Alzheimer’s Disease Research

Disruption of glycinergic neurotransmission has been linked to neuroinflammatory pathologies like Alzheimer’s disease. COX-2 activation plays a role in this disruption. By incorporating the glycine moiety, COX-2 inhibitors could offer protection against Alzheimer’s onset. Thus, this compound warrants investigation in Alzheimer’s research .

Hybrid Molecule Synthesis

The compound’s unique structure makes it a potential lead for synthesizing more effective hybrids. Researchers can explore modifications and create derivatives to enhance its biological activities .

Medicinal Chemistry

Natural products, including cinnamic acids, are valuable tools for designing new compounds with significant biological properties. Researchers can leverage this compound’s structure to develop novel anti-inflammatory agents or other therapeutic molecules .

Drug Discovery

Given its favorable pharmacokinetic properties and COX-2 inhibitory activity, this compound could be part of drug discovery efforts. Investigating its interactions, metabolism, and potential targets may reveal additional applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 4-Bromobenzyl alcohol is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Similarly, 4-Bromobenzyl bromide is also considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for research on “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” could include further studies on its synthesis, structure, and potential applications. For instance, a related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been suggested as a lead for the synthesis of more effective hybrids .

properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYSBFSOKXKCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)

![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)